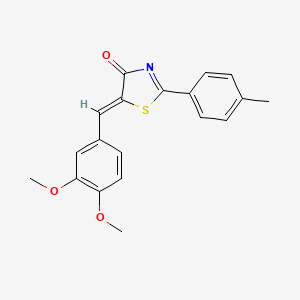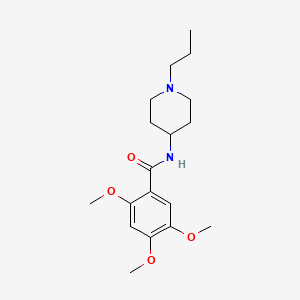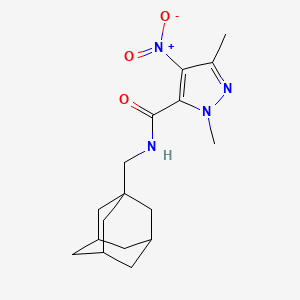![molecular formula C12H14ClN3O4 B4724810 N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide
説明
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide, also known as Nitrofen, is a herbicide that was widely used in the 1970s and 1980s to control weeds in crops such as soybeans, corn, and cotton. It was later banned in many countries due to its harmful effects on the environment and human health. Despite its ban, Nitrofen continues to be an important compound in scientific research, particularly in the fields of toxicology and pharmacology.
作用機序
The mechanism of action of N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to induce the formation of ROS in liver and kidney cells, leading to oxidative stress and cell damage.
Biochemical and Physiological Effects:
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to induce liver and kidney damage in animal models, as well as oxidative stress and DNA damage. It has also been shown to affect the function of the immune system, and to have neurotoxic effects. N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to be carcinogenic in animal studies, although its carcinogenic potential in humans is not fully understood.
実験室実験の利点と制限
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is a useful tool for investigating the mechanisms of chemical-induced organ toxicity and oxidative stress. It is relatively easy to synthesize, and its effects on cells and tissues are well-documented. However, N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is highly toxic and must be handled with care. Its use in animal studies is also controversial, and alternative methods such as in vitro assays and computer modeling are being developed to reduce the use of animals in research.
将来の方向性
There are many potential future directions for research on N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide. One area of interest is the development of new methods for synthesizing N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide and related compounds, which could lead to the discovery of new drugs or therapeutic agents. Another area of interest is the investigation of the role of N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide in disease pathogenesis, particularly in relation to oxidative stress and DNA damage. Finally, the development of alternative methods for testing the toxicity of chemicals, such as in vitro assays and computer modeling, is an important area of research that could reduce the use of animals in toxicology studies.
科学的研究の応用
N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide is used extensively in scientific research to study its toxicological and pharmacological properties. It has been shown to induce liver and kidney damage in animal models, and is therefore used as a model compound to study the mechanisms of chemical-induced organ toxicity. N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide has also been used to study the effects of oxidative stress on cellular function, and as a tool to investigate the role of reactive oxygen species in disease pathogenesis.
特性
IUPAC Name |
N-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-8(17)14-10-7-11(15-2-4-20-5-3-15)9(13)6-12(10)16(18)19/h6-7H,2-5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUNKOYEDWXAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4724732.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)

![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4724779.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4724789.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4724794.png)


![5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4724818.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4724821.png)
